Thiopalmitic Acid

Overview

Preparation Methods

The preparation of Thiopalmitic Acid can be achieved through various synthetic routes. One common method involves the reaction of hexadecanoic acid with thionyl chloride to form hexadecanoyl chloride, which is then reacted with thiourea to yield this compound . Industrial production methods often involve the use of phosgene or other chlorinating agents to produce the corresponding acid chlorides, which are then converted to the desired thiol compounds .

Chemical Reactions Analysis

Hexadecanethioic S-acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Thiopalmitic Acid can yield sulfonic acids, while reduction can produce the corresponding thiols .

Scientific Research Applications

Hexadecanethioic S-acid has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology and medicine, it has shown potential as an anticancer agent due to its ability to induce apoptosis and inhibit cell proliferation . Additionally, it is used in the study of lipid metabolism and as a model compound for understanding the behavior of sulfur-containing fatty acids . In industry, Thiopalmitic Acid is utilized in the production of surfactants and as an additive in lubricants .

Mechanism of Action

The mechanism of action of Thiopalmitic Acid involves its interaction with cellular membranes and proteins. It is believed to exert its effects by disrupting lipid bilayers and altering membrane fluidity . This disruption can lead to the induction of apoptosis in cancer cells and the inhibition of various cellular pathways involved in cell proliferation . The molecular targets of this compound include membrane-bound enzymes and receptors, which are critical for maintaining cellular homeostasis .

Comparison with Similar Compounds

Hexadecanethioic S-acid can be compared with other similar compounds such as hexadecanedioic acid and thiopalmitic acid . While hexadecanedioic acid is a dicarboxylic acid with applications in polymer production and as a precursor for various chemical syntheses , this compound is another sulfur-containing fatty acid with similar biological activities . The uniqueness of this compound lies in its specific sulfur-containing structure, which imparts distinct chemical and biological properties.

Conclusion

Hexadecanethioic S-acid is a versatile compound with significant potential in various fields of research and industry Its unique chemical structure and reactivity make it a valuable reagent in organic synthesis, while its biological activities offer promising therapeutic applications

Biological Activity

Thiopalmitic acid, a derivative of palmitic acid, is recognized for its unique biological activities and potential therapeutic applications. This article delves into the biological mechanisms, pharmacological effects, and relevant case studies associated with this compound, highlighting its significance in various biological contexts.

Chemical Structure and Properties

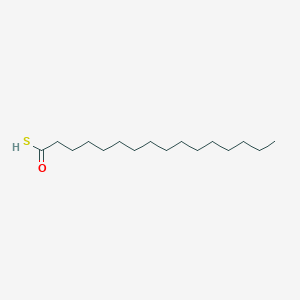

This compound is characterized by the presence of a sulfur atom in its structure, which distinguishes it from palmitic acid. Its chemical formula is , and it is classified as a long-chain fatty acid. The introduction of sulfur alters the compound's interaction with biological systems, potentially enhancing its pharmacological properties.

Biological Mechanisms

1. Antioxidant Activity:

this compound exhibits potent antioxidant properties. Research indicates that it can scavenge free radicals and reduce oxidative stress in cells, which is crucial for protecting cellular components from damage. This activity may contribute to its protective effects against various diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Effects:

this compound has been shown to modulate inflammatory pathways. It can inhibit the activation of nuclear factor kappa B (NF-κB) and other pro-inflammatory cytokines, thereby reducing inflammation in various tissues. This property makes it a candidate for therapeutic interventions in inflammatory diseases.

3. Impact on Lipid Metabolism:

Similar to palmitic acid, this compound influences lipid metabolism. It has been observed to regulate lipid profiles by altering the expression of genes involved in lipid synthesis and degradation. This regulation can have implications for metabolic disorders such as obesity and diabetes.

Pharmacological Activities

This compound has been studied for its potential pharmacological activities, which include:

- Anticancer Properties: Studies suggest that this compound may inhibit tumor growth and induce apoptosis in cancer cells by modulating cell cycle progression and promoting oxidative stress.

- Neuroprotective Effects: Research indicates that this compound may protect neuronal cells from apoptosis induced by oxidative stress, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's.

- Antimicrobial Activity: this compound exhibits antimicrobial properties against various pathogens, suggesting its utility in treating infections.

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Neuroprotective Effects in Alzheimer's Disease

A study investigated the effects of this compound on SH-SY5Y neuroblastoma cells exposed to beta-amyloid. The results demonstrated that this compound significantly reduced cell death and oxidative stress markers compared to control groups. This suggests its potential role in preventing neurodegeneration associated with Alzheimer's disease.

Case Study 2: Antitumor Activity

In vitro studies on breast cancer cells treated with this compound revealed a marked decrease in cell viability and induction of apoptosis. The compound was shown to interfere with the cell cycle at the G1 phase, leading to cell cycle arrest and enhanced sensitivity to chemotherapy agents.

Properties

IUPAC Name |

hexadecanethioic S-acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPUXJBYSYFEKKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332145 | |

| Record name | hexadecanethioic S-acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7530-93-0 | |

| Record name | Hexadecanethioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7530-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | hexadecanethioic S-acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does hexadecanethioic S-acid compare to methyl 9(or 10)-hydroxy-10(or 9)-mercaptostearate in protecting against LDL oxidation?

A1: The study investigated the antioxidant potential of both hexadecanethioic S-acid (SH-Pal) and methyl 9(or 10)-hydroxy-10(or 9)-mercaptostearate (SH-S) against different inducers of low-density lipoprotein (LDL) oxidation. While both compounds showed some ability to inhibit copper ion-induced LDL oxidation, their behavior differed against 2,2-azobis(2-amidinopropane) dihydrochloride (AAPH)-induced oxidation. SH-S effectively inhibited AAPH-induced LDL oxidation, while SH-Pal showed minimal inhibitory effects. Furthermore, SH-Pal was found to be reduced to palmitic acid during the AAPH-induced oxidation process. [] This suggests that SH-S might act as a more robust antioxidant against lipid peroxidation triggered by AAPH compared to SH-Pal.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.